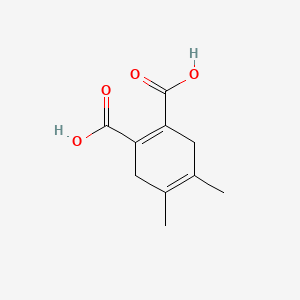

4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid

Descripción

Propiedades

IUPAC Name |

4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-5-3-7(9(11)12)8(10(13)14)4-6(5)2/h3-4H2,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHFKXRCTVOEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(=C(C1)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404292 | |

| Record name | 1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91061-82-4 | |

| Record name | 1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation Methods

General Synthetic Strategy

The synthesis of 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid typically involves:

- Construction of the cyclohexadiene ring with appropriate substitution.

- Introduction of carboxylic acid groups at the 1 and 2 positions.

- Controlled elimination or dehydration steps to form the 1,4-diene system.

- Avoidance of side reactions such as lactone formation or over-oxidation.

Key Synthetic Routes

From Dialkyl Cyclohexane-2,5-dione-1,4-dicarboxylate Precursors

One advanced method involves starting from dialkyl cyclohexane-2,5-dione-1,4-dicarboxylate derivatives, which are then selectively hydrogenated and dehydrated to yield the cyclohexadiene dicarboxylate intermediate. This intermediate can be hydrolyzed to the free acid form.

- Step 1: Preparation of dialkyl cyclohexane-2,5-dione-1,4-dicarboxylate from dialkyl succinate via condensation with alkali or alkaline earth metal alkoxides in oxygen-containing solvents under reflux conditions.

- Step 2: Chemoselective hydrogenation using supported metal catalysts under hydrogen atmosphere to reduce the dione to the corresponding diol while minimizing bicyclic lactone by-products.

- Step 3: Dehydration and dehydrogenation steps performed in a single reactor (“one-pot” process) to convert the diol to the cyclohexadiene dicarboxylate.

- Step 4: Hydrolysis of the dialkyl ester to yield the free this compound.

This process is advantageous due to its high selectivity, reduced number of unit operations, and minimized side products.

Thermal Dehydration of Cyclohexane-2,5-diol-1,4-dicarboxylic Acid Salts

An older but still relevant method involves the thermal dehydration of cyclohexane-2,5-diol-1,4-dicarboxylic acid or its esters in the presence of dialkali metal salts (e.g., disodium salt). The process is conducted at elevated temperatures (around 150–200 °C) under pressure to maintain the solvent in the liquid phase.

- The dialkali metal salt acts as a dehydrating agent, facilitating the elimination of water to form the cyclohexadiene ring system.

- The reaction avoids the use of strong acid dehydrating agents (e.g., phosphoric or sulfuric acid), which can cause hydrolysis of ester groups and formation of unwanted by-products.

- The process yields dialkali metal salts of cyclohexa-1,4-diene-1,4-dicarboxylic acid, which can be hydrolyzed and esterified as needed.

Wittig Reaction and Related Olefination Approaches

Synthetic procedures involving Wittig-type reactions have been reported for related cyclohexadiene dicarboxylic acid derivatives, where aldehyde precursors are converted to conjugated dienes with carboxylate substituents.

- For example, the preparation of substituted cyclohexa-1,4-diene-1,2-dicarboxylic acids can be achieved by reacting appropriate aldehydes with phosphonium ylides under controlled conditions.

- This method allows for the introduction of methyl groups and carboxyl functionalities in a regioselective manner.

- Purification is typically done by silica-gel chromatography, and the reaction conditions are optimized to favor the formation of the 1,4-diene system over other isomers.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chemoselective hydrogenation & one-pot process | Dialkyl cyclohexane-2,5-dione-1,4-dicarboxylate | Supported metal catalyst, H2 gas, reflux, inert atmosphere | High selectivity, fewer steps, minimal by-products | Requires specialized catalysts and controlled atmosphere |

| Thermal dehydration of diol salts | Cyclohexane-2,5-diol-1,4-dicarboxylic acid salts | 150–200 °C, pressurized solvent phase | Avoids strong acids, rapid dehydration | High temperature, possible side reactions if not controlled |

| Wittig reaction-based olefination | Aldehydes, phosphonium ylides | THF solvent, low temperature, inert atmosphere | Regioselective diene formation, versatile | Multi-step, requires purification, moderate yields |

Research Findings and Notes

- The chemoselective hydrogenation method significantly reduces the formation of bicyclic lactone by-products, which have historically contaminated preparations of related diols and dienes.

- The one-pot process combining hydrogenation, dehydration, and dehydrogenation in a single reactor improves overall yield and process efficiency.

- Thermal dehydration methods using dialkali metal salts provide a practical alternative to acid-catalyzed dehydration, reducing hydrolysis and side reactions.

- Wittig and related olefination reactions offer synthetic flexibility for introducing substituents but require careful control of stereochemistry and purification.

- The choice of method depends on available starting materials, desired purity, scale, and equipment.

Análisis De Reacciones Químicas

Types of Reactions

4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are typically used.

Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Products include ketones and carboxylic acids.

Reduction: Products include cyclohexane derivatives.

Substitution: Products include halogenated derivatives and other substituted compounds.

Aplicaciones Científicas De Investigación

Chemistry

In the field of organic chemistry, 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid serves as a precursor for synthesizing various organic compounds. It is utilized in reactions such as:

- Oxidation : Converts to ketones or other carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction : Changes into cyclohexane derivatives via reducing agents such as lithium aluminum hydride.

- Substitution Reactions : Facilitates the introduction of different functional groups through halogenation.

Biology

The compound's biological applications are significant, particularly in enzyme interaction studies and metabolic pathway research. Key findings include:

- Antioxidant Activity : Similar compounds exhibit radical scavenging capabilities that mitigate oxidative stress in biological systems.

- Anticancer Properties : Preliminary studies indicate that derivatives can inhibit cancer cell proliferation by inducing apoptosis and modulating signaling pathways.

- Enzyme Inhibition : Certain dicarboxylic acids have been identified as inhibitors of cyclooxygenase enzymes, suggesting potential anti-inflammatory effects.

Industrial Applications

In industry, this compound is employed in the production of pigments such as pigment red 122 and pigment violet 19. Its chemical properties make it suitable for creating vibrant colors in various materials.

Antioxidant Evaluation

A study by Kutscherow et al. (1961) demonstrated that structurally similar compounds exhibited significant antioxidant activity in vitro. This research highlighted the potential for these compounds to scavenge free radicals effectively.

Anticancer Research

Recent findings published by ACS Publications (2023) explored the anticancer effects of dicarboxylic acid derivatives on various cancer cell lines. The study reported substantial reductions in cell viability linked to apoptotic pathways triggered by these compounds.

Enzyme Interaction Studies

Research into enzyme interactions has shown that dicarboxylic acids can effectively inhibit cyclooxygenase enzymes. This inhibition could lead to reduced inflammatory responses in biological models, indicating therapeutic potential in treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action for 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid involves its interaction with molecular targets and pathways. For example, in bromination reactions, the compound undergoes addition of bromine followed by elimination of hydrogen bromide, leading to the formation of aromatic products . The specific molecular targets and pathways depend on the type of reaction and the conditions used.

Comparación Con Compuestos Similares

(a) 4,5-Difluorophthalic Acid (1,2-Benzenedicarboxylic acid, 4,5-difluoro-)

- Structure : Aromatic benzene ring with two carboxylic acid groups (-COOH) at positions 1 and 2, and fluorine substituents at positions 4 and 3.

- Reactivity : Fluorine’s electronegativity enhances the electron-withdrawing nature of the benzene ring, increasing acidity (pKa ~2.5–3.0 for carboxylic groups). Unlike the diene system in the target compound, this aromatic derivative is resistant to electrophilic addition but undergoes substitution reactions.

- Applications : Used in pharmaceuticals and agrochemicals as a building block for fluorinated intermediates .

(b) cis-4-Cyclohexene-1,2-dicarboxylic Acid

- Structure : Partially saturated cyclohexene ring (one double bond) with carboxylic acid groups at positions 1 and 2.

- Reactivity : Undergoes Diels-Alder reactions due to the conjugated diene system. For example, it forms adducts with rosin in polymer chemistry applications .

- Applications: Used in epoxy resin synthesis and as a dienophile in cycloaddition reactions .

(c) cis-1,4-Cyclohexanedicarboxylic Acid

- Structure : Fully saturated cyclohexane ring with carboxylic acid groups at positions 1 and 3.

- Reactivity : Lacks conjugation, making it less reactive toward electrophiles. Primarily undergoes esterification or salt formation.

- Applications : Utilized in polymer manufacturing (e.g., polyesters) due to its rigidity and thermal stability .

Reactivity and Stability Comparisons

Electrophilic Bromination

- Target Compound : Bromination of the 1,4-diene system leads to aromatization, forming 4,5-dimethylphthalic acid via a proposed mechanism involving bromonium ion formation, elimination, and rearomatization .

- Cyclohexene Derivatives : Bromination would proceed via standard alkene addition without aromatization .

Thermal Stability

- Pyrolysis of dimethyl cyclohexene-1,2-dicarboxylate at 700–800°C yields 1,3-butadiene-2,3-dicarboxylate, highlighting the instability of cyclohexene derivatives under extreme conditions . In contrast, the target compound’s conjugated diene system may offer intermediate stability compared to fully saturated analogs.

Data Table: Key Properties of Comparable Compounds

Actividad Biológica

4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid (CAS Number: 91061-82-4) is a bicyclic organic compound with a molecular formula of and a molecular weight of approximately 196.20 g/mol. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The structure of this compound features two carboxylic acid groups attached to a cyclohexadiene framework. The compound's configuration allows for various interactions with biological systems, making it a candidate for further investigation in pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.20 g/mol |

| CAS Number | 91061-82-4 |

| LogP | 1.58240 |

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. The presence of multiple double bonds in the cyclohexadiene structure may contribute to radical scavenging capabilities, which are crucial in mitigating oxidative stress in biological systems .

Anticancer Activity

Preliminary studies suggest that derivatives of dicarboxylic acids can exhibit anticancer properties. The structural analogs of this compound have been evaluated for their ability to inhibit cancer cell proliferation. Specific mechanisms may involve the induction of apoptosis in cancer cells and the inhibition of tumor growth through modulation of signaling pathways .

Enzyme Inhibition

Enzyme inhibition studies have shown that certain dicarboxylic acids can act as inhibitors for key enzymes involved in metabolic pathways. For instance, compounds with similar structures have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways . This suggests that this compound may possess anti-inflammatory properties worth exploring.

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds structurally related to this compound:

- Antioxidant Evaluation : A study conducted by Kutscherow et al. (1961) demonstrated that similar compounds showed promising antioxidant activity in vitro. The study highlighted the potential of these compounds to scavenge free radicals effectively .

- Anticancer Research : In a recent publication from ACS Publications (2023), researchers explored the anticancer effects of dicarboxylic acid derivatives in various cancer cell lines. The study reported that these compounds could significantly reduce cell viability through apoptotic pathways .

- Enzyme Interaction Studies : An investigation into enzyme interactions revealed that dicarboxylic acids can inhibit COX enzymes effectively. This inhibition could lead to reduced inflammatory responses in biological models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid, and how can intermediates be purified?

- Methodological Answer : Synthesis often involves Diels-Alder reactions or functionalization of cyclohexene precursors. For example, diethyl ester derivatives (e.g., 4-cyclohexene-1,2-dicarboxylate esters) are common intermediates, which can be hydrolyzed to yield dicarboxylic acids . Purification typically employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Impurity profiling via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) is critical for confirming purity .

| Key Synthetic Parameters | Example Conditions |

|---|---|

| Precursor | Diethyl 4-cyclohexene-1,2-dicarboxylate |

| Hydrolysis Agent | 2M NaOH, reflux, 6h |

| Purification Method | Recrystallization (EtOH/H₂O) |

Q. What spectroscopic techniques are most effective for structural confirmation, and what spectral markers are diagnostic?

- Methodological Answer :

- NMR : -NMR should show deshielded olefinic protons (δ 5.8–6.2 ppm for conjugated diene) and methyl groups (δ 1.2–1.5 ppm). -NMR confirms carboxylic carbons (δ 170–175 ppm) .

- IR : Strong C=O stretches (~1700 cm⁻¹) and O-H bonds (2500–3000 cm⁻¹ for carboxylic acid dimers) .

- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions; exact mass should match theoretical molecular weight (e.g., C₁₀H₁₂O₄: 196.0736 g/mol) .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Methodological Answer : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to avoid oxidation of the diene moiety. Use PPE (gloves, goggles) due to potential acute toxicity (Category 4 for dermal/oral exposure, as seen in similar dicarboxylic acids) . Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation trends .

Advanced Research Questions

Q. How can computational chemistry predict tautomeric equilibria and reactivity of this compound in different solvents?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model tautomer stability. Solvent effects (e.g., water vs. DMSO) are analyzed using PCM (Polarizable Continuum Model). For example, the keto-enol equilibrium of analogous cyclohexene-dicarboxylates shifts toward enol forms in polar aprotic solvents . MD simulations (GROMACS) further predict aggregation behavior in aqueous systems .

Q. What strategies resolve contradictions in reported crystallographic data for structural isomers?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for distinguishing cis/trans isomers or regioisomers. For example, analogous compounds like 4,5-diphenoxybenzene-1,2-dicarboxylate show distinct torsion angles (e.g., 5.2° vs. 12.7°) between carboxyl groups . Pair SC-XRD with solid-state NMR (¹³C CP/MAS) to validate lattice packing effects .

Q. How does the stereoelectronic profile of this compound influence its coordination chemistry with transition metals?

- Methodological Answer : The conjugated diene and carboxylate groups act as π-donors and chelating ligands. Titration experiments (UV-Vis, Job’s plot) with Fe³⁺ or Cu²⁺ quantify binding constants (log K). For example, cyclohexane-dicarboxylates form 1:2 (metal:ligand) complexes at pH 5–6, confirmed by ESI-MS and EPR spectroscopy .

| Metal Coordination Study | Key Observations |

|---|---|

| Preferred Metal | Cu²⁺ (high spin, d⁹ configuration) |

| Binding Constant (log K) | ~8.2 (pH 5.5, 25°C) |

| Ligand Field Effects | Jahn-Teller distortion observed |

Q. What experimental and theoretical approaches address discrepancies in reported biological activity data?

- Methodological Answer : In vitro assays (e.g., enzyme inhibition) must control for auto-oxidation of the diene moiety, which can generate reactive intermediates. Compare IC₅₀ values under anaerobic vs. aerobic conditions. Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., cyclooxygenase-2), while QSAR models correlate substituent effects (e.g., methyl groups) with activity .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.